molecular formula C11H10N2O B12095699 4-Propoxyisophthalonitrile

4-Propoxyisophthalonitrile

Cat. No.: B12095699
M. Wt: 186.21 g/mol
InChI Key: KSXNPUVHMJJDNJ-UHFFFAOYSA-N
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Description

4-Propoxyisophthalonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a propoxy group attached to the isophthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyisophthalonitrile typically involves the reaction of isophthalonitrile with propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

Isophthalonitrile+Propyl AlcoholThis compound\text{Isophthalonitrile} + \text{Propyl Alcohol} \rightarrow \text{this compound} Isophthalonitrile+Propyl Alcohol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted isophthalonitriles.

Scientific Research Applications

4-Propoxyisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propoxyisophthalonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of bioactive compounds. The propoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Isophthalonitrile: The parent compound without the propoxy group.

    Phthalonitrile: Another isomer with different substitution patterns.

    Terephthalonitrile: Similar structure but with different positioning of nitrile groups.

Uniqueness

4-Propoxyisophthalonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-propoxybenzene-1,3-dicarbonitrile

InChI

InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6H,2,5H2,1H3

InChI Key

KSXNPUVHMJJDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C#N)C#N

Origin of Product

United States

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